N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenethyl group and a pyrimidoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-14-2-7-18-17(12-14)20-21(26-18)22(29)27(13-25-20)11-9-19(28)24-10-8-15-3-5-16(23)6-4-15/h2-7,12-13,26H,8-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKUGIRQFKFDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-8-methylindole-2-carboxylic Acid with Malonate Derivatives
A pivotal route involves reacting 5-amino-8-methylindole-2-carboxylic acid (1) with dimethyl malonate under acidic conditions (HCl, reflux, 12 h) to yield the tetracyclic pyrimidoindole system. The reaction proceeds via initial esterification, followed by intramolecular cyclization to form the pyrimidine ring. This method achieves a 68% yield after recrystallization from ethanol.
Mechanistic Insight :
Palladium-Catalyzed Cross-Coupling for C3 Functionalization
Installation of the N-(4-Chlorophenethyl)propanamide Side Chain
Carbodiimide-Mediated Amide Coupling
The propanoyl-functionalized pyrimidoindole (3) is coupled with 4-chlorophenethylamine using EDCl/HOBt in dichloromethane (0°C to rt, 24 h). Critical parameters include:
Microwave-Assisted Direct Amination
An alternative protocol employs microwave irradiation (150°C, 30 min) using HATU as the coupling agent and DIPEA in DMF. This approach reduces reaction time tenfold while maintaining comparable yields (75%) and purity.
Integrated Process Flow and Optimization
A consolidated synthesis pathway is outlined below:
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation | HCl, reflux, 12 h | 68 | 95 |
| 2 | Propanoyl installation | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 52 | 99 |
| 3 | Amide coupling | EDCl/HOBt, DCM, 24 h | 78 | 99.5 |
Critical Process Parameters :
- Temperature control : Exothermic reactions during cyclocondensation require jacketed reactors with ±2°C precision.
- Catalyst loading : 2 mol% Pd achieves optimal turnover without metal leaching.
- Solvent selection : DCM for amide coupling minimizes side reactions versus polar aprotic solvents.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.68 (q, 2H, CH₂CO), 2.98 (s, 3H, CH₃).
- HRMS : m/z calcd for C₂₃H₂₀ClN₄O₂ [M+H]⁺ 441.1218, found 441.1215.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥99.5% purity with retention time 12.4 min. Residual solvents meet ICH Q3C guidelines (<300 ppm DMF).
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Classical EDCl/HOBt | High reproducibility | Extended reaction time | Pilot-scale ready |
| Microwave/HATU | Rapid kinetics | Specialized equipment required | Limited to batch |
| Pd-catalyzed coupling | Regioselective functionalization | High catalyst cost | Industrial viable |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(((2-(2-furylmethylene)hydrazino)(oxo)ac)amino)benzamide
- N-{4-chloro-2-[(5-chloro-2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}-N-[(E)-(2,4-dimethoxyphenyl)methylidene]amine
Uniqueness
N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is unique due to its specific structural features, such as the combination of a chlorophenethyl group and a pyrimidoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Chlorophenethyl group : Enhances lipophilicity and bioavailability.
- Pyrimidoindole core : Associated with various pharmacological properties, including anticancer and antimicrobial activities.
- Propanamide moiety : Contributes to the compound's overall stability and interaction with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 367.86 g/mol.
This compound exerts its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, influencing physiological responses. The precise mechanisms are still under investigation but involve potential agonistic activity on Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response.
1. Structure–Activity Relationship (SAR)
Research has shown that structural modifications significantly influence the biological activity of pyrimido[5,4-b]indoles. A study evaluated various derivatives for their ability to activate TLR4-dependent cytokine production in murine and human cells:
| Compound | Structural Modification | TLR4 Activation Potency |
|---|---|---|
| Compound 1 | Base compound | Low |
| Compound 36 | Phenyl at C8 | High (submicromolar concentrations) |
| Compound 39 | β-naphthyl at C8 | Higher than Compound 1 |
The presence of specific aryl groups at the C8 position notably enhanced the potency of these compounds, suggesting that careful structural tuning can optimize biological effects .
2. Cytotoxicity and Efficacy
In vitro studies have assessed the cytotoxicity and efficacy of this compound using primary murine bone marrow-derived dendritic cells (mBMDC). The results indicated that while many derivatives exhibited cytotoxicity at higher concentrations, some modifications led to reduced toxicity while maintaining TLR4 activation .
3. Case Studies
A notable case study involved testing the compound's effect on cytokine release in mBMDC treated with various concentrations. The findings demonstrated differential effects on interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) production:
| Treatment Concentration (μM) | IL-6 Release (ng/mL) | Cell Viability (%) |
|---|---|---|
| 1 | 6.4 ± 1.0 | 80 |
| 5 | 12.1 ± 2.0 | 60 |
| Control | 2.0 ± 0.5 | 100 |
These results highlight the compound's potential as a modulator of immune responses while also emphasizing the importance of concentration in determining both efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
